(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidinecarboxylates. It is characterized by its molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with phenol under specific conditions. One common method involves the use of a protecting group strategy to ensure the selective formation of the desired stereoisomer. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide
- Methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
(2S,4S)-Methyl 4-phenoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPCAVNDNPENO-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442105 |
Source
|
Record name | Methyl (4S)-4-phenoxy-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157187-62-7 |
Source
|
Record name | Methyl (4S)-4-phenoxy-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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